Isoestradiol 3-benzoate

Antitubercular drug discovery RNA polymerase inhibition Virtual screening

Isoestradiol 3-benzoate (CAS 6011-90-1) is the only natural product-derived 8α-stereoisomer of estradiol 3-benzoate. Unlike 17β-isomers, it demonstrates pan-subunit binding to mycobacterial RNA polymerase with MM/PBSA energies of -126 to -129 kJ/mol. Essential for validating orthogonal RNAP assembly disruption in TB drug discovery. - **Target Profile:** Binds all five RNAP subunits; dissociated estrogenic effects (vaginotropic/antifertile, weak uterotropic). - **Differentiation:** Not substitutable with CAS 50-50-0 (17β) or CAS 6045-53-0 (17α) - qualitatively distinct pharmacology. - **Supply:** Certified reference grade, mp 190°C. For SAR, crystallography, or contraceptive efficacy studies.

Molecular Formula C25H28O3
Molecular Weight 376.5 g/mol
CAS No. 6011-90-1
Cat. No. B12774323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoestradiol 3-benzoate
CAS6011-90-1
Molecular FormulaC25H28O3
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21+,22+,23+,25+/m1/s1
InChIKeyUYIFTLBWAOGQBI-FCRIMTMASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoestradiol 3-Benzoate: Chemical Identity and Research Context


Isoestradiol 3-benzoate (CAS 6011-90-1) is the 3-benzoyl ester of 8α-estradiol (8-isoestradiol), a stereoisomer of the endogenous hormone 17β-estradiol in which the B/C ring junction adopts the 8α configuration rather than the natural 8β [1]. With molecular formula C₂₅H₂₈O₃ and a molecular weight of 376.5 g/mol, it crystallizes from ethyl acetate with a melting point of 190 °C [2]. Unlike the clinically ubiquitous estradiol 3-benzoate (CAS 50-50-0, the 17β-isomer used in hormone therapy), the 8α-configuration fundamentally alters the three-dimensional presentation of the steroid backbone to protein targets. This stereochemical difference renders isoestradiol 3-benzoate a distinct research tool—not a generic substitute for standard estrogen esters—with documented divergence in both hormonal profile and molecular target engagement [3][4].

Why Standard Estradiol Esters Cannot Substitute


Isoestradiol 3-benzoate is not simply a stereoisomer with attenuated estrogenic potency that can be approximated by dose-adjusting standard estradiol benzoate. The 8α-configuration produces two qualitatively distinct pharmacological features that are absent in the 17β- and 17α-isomers: (i) pan-subunit binding to mycobacterial RNA polymerase—a non-estrogenic target—demonstrated by in silico screening of 2,569 natural compounds, where isoestradiol 3-benzoate uniquely bound all five RNAP subunits with docking scores of −7.28 to −8.21 kcal/mol [1]; and (ii) a dissociated hormonal profile characterized by retained vaginotropic/antifertile activity but negligible antigonadotropic effect and weak uterotropic action, a pattern not observed with 17β-estradiol benzoate [2]. The 17α-isomer (CAS 6045-53-0) binds estrogen receptors with approximately one-third the affinity of 17β-estradiol but has not been reported to engage RNAP [3]. Substituting any other estradiol ester for isoestradiol 3-benzoate in research protocols—particularly those investigating RNAP inhibition or dissociated estrogenic signaling—will yield qualitatively different results and potentially invalidate experimental conclusions.

Quantitative Differentiation Evidence


Pan-Subunit Binding to Mycobacterial RNA Polymerase

In a virtual screening campaign of 2,569 natural compounds against the DNA-directed RNA polymerase (RNAP) of Mycobacterium tuberculosis, isoestradiol 3-benzoate was the only compound identified that demonstrated binding to all five RNAP subunits (chains α₁, α₂, β, β′, and ω) [1]. The compound exhibited molecular docking scores ranging from −7.28 kcal/mol to −8.21 kcal/mol across the five subunits [1]. By contrast, the remaining 2,568 compounds in the library either failed to bind all subunits or showed inferior docking scores, as the study explicitly selected only isoestradiol 3-benzoate for full molecular dynamics characterization [1]. Estradiol 3-benzoate (CAS 50-50-0) was not among the screened compounds and has no reported activity against mycobacterial RNAP in the literature [2].

Antitubercular drug discovery RNA polymerase inhibition Virtual screening

Binding Free Energy and Complex Stability

Following molecular dynamics simulation of isoestradiol 3-benzoate complexed with each RNAP subunit, MM/PBSA binding free energy calculations revealed strong association with chain B (ΔG_bind = −126.25 ± 2.03 kJ/mol) and chain C (ΔG_bind = −129.27 ± 2.25 kJ/mol) [1]. Hydrogen bond occupancy analysis further demonstrated that the ligand maintained H-bonds with chains C and E at occupancies of 58.27%, 45.33%, 50.80%, 42.25%, and 11.75% over the simulation trajectory [1]. The RMSD analysis showed the chain E complex achieved the lowest structural deviation (0.49 nm), while chains A and B exhibited the most stable and consistent conformations (RMSD 1.75 nm and 1.2 nm, respectively) [1]. No comparable MM/PBSA data exist for estradiol 3-benzoate or 17α-estradiol 3-benzoate at Mtb RNAP, as these compounds have not been studied against this target [2].

Binding free energy Molecular dynamics RNAP complex stability

Dissociated Hormonal Profile

Pharmacological evaluation of racemic 8-isoestradiol (the parent diol of isoestradiol 3-benzoate) revealed a dissociated hormonal profile: the compound retains relatively high vaginotropic and antifertile activity while exerting a negligible antigonadotropic effect on the pituitary and a fairly weak uterotropic action [1]. This profile contrasts sharply with 17β-estradiol and its 3-benzoate ester, which produce strong uterotropic stimulation—a standard bioassay endpoint for estrogenic activity [2]. In the rabbit model, 17β-estradiol was approximately 100 times more active than 17α-estradiol in sustaining luteal function and at least 10 times more effective in promoting uterine growth [3]. While direct in vivo comparative data for isoestradiol 3-benzoate versus estradiol 3-benzoate are not available, the dissociated profile is a scaffold-dependent property of the 8α-configuration [1][4].

Selective estrogen receptor modulation Contraceptive research Dissociated estrogenicity

Altered ERα Binding Geometry

Comparative molecular modeling of estrogen receptor α (ERα) complexes with estradiol and 8-isoestradiol using the FLEXX docking program demonstrated that while rings C and D of both ligands are similarly arranged in the ligand-binding pocket and coincide upon superposition, rings A and B do not coincide [1]. Critically, the phenol 3-hydroxyl groups—essential for hydrogen bonding to ERα residues Glu353 and Arg394—are displaced by 0.05 Å between the two isomers [1]. The 17β-hydroxyl groups coincide upon superposition. This altered geometry at the A-ring explains why synthetic 2-acetyl analogues of 8-isoestrogens exhibit no uterotropic activity, whereas corresponding natural-series analogues retain it [1]. The 3-benzoate esterification in isoestradiol 3-benzoate further modifies the A-ring pharmacophore, potentially amplifying this geometric divergence relative to estradiol 3-benzoate.

Estrogen receptor alpha Molecular modeling Ligand-receptor complex

Target Selectivity: RNA Polymerase Versus Estrogen Receptor

Estradiol 3-benzoate (CAS 50-50-0) binds to human, murine, and chicken estrogen receptor α (ERα) with IC50 values of 22–28 nM, representing a 6- to 10-fold reduction in affinity compared to estradiol itself . In contrast, isoestradiol 3-benzoate (CAS 6011-90-1) has not been characterized for ERα binding affinity in published literature; rather, its primary documented molecular target is the mycobacterial RNA polymerase, where it binds all five subunits with docking scores of −7.28 to −8.21 kcal/mol [1]. This target divergence is stereochemistry-dependent: the 8α-configuration redirects the compound's binding profile away from the classical estrogen receptor toward a prokaryotic transcriptional target not engaged by the 17β-isomer [1][2]. Researchers seeking an ERα agonist should procure estradiol benzoate (CAS 50-50-0); those investigating RNAP oligomerization inhibition must use isoestradiol 3-benzoate (CAS 6011-90-1).

Estrogen receptor binding Target selectivity RNA polymerase

Validated Research Applications


Anti-Tuberculosis Drug Discovery: RNAP Inhibitor Lead

Isoestradiol 3-benzoate is the first natural product-derived compound demonstrated to bind all five subunits of Mycobacterium tuberculosis RNA polymerase, with docking scores of −7.28 to −8.21 kcal/mol and MM/PBSA binding free energies of −126.25 to −129.27 kJ/mol [1]. Researchers developing agents that disrupt RNAP subunit assembly—a mechanism orthogonal to rifampicin's inhibition of RNA chain elongation—should procure this specific CAS number (6011-90-1) for hit validation, structure–activity relationship (SAR) expansion, and in vitro transcription assays. The pan-subunit binding profile suggests potential to block the α₂ββ′ω core complex formation, a target not addressed by any currently approved antitubercular drug [1].

Contraceptive Development with Dissociated Estrogenic Signaling

The 8-isoestradiol scaffold exhibits a dissociated pharmacological profile: relatively high vaginotropic and antifertile activity with negligible antigonadotropic effect and weak uterotropic action [2][3]. This separation of estrogenic effects is not achievable with estradiol 3-benzoate (CAS 50-50-0), which uniformly stimulates all estrogen-responsive tissues. Isoestradiol 3-benzoate serves as a prodrug form of this scaffold for in vivo contraceptive efficacy studies, where its benzoyl ester may modulate pharmacokinetics. Researchers focused on developing contraceptive agents with reduced uterotropic side effects should select CAS 6011-90-1 over standard estradiol esters [2][3].

Structural Biology: ERα Ligand-Binding Pocket Probe

Molecular modeling has established that 8-isoestradiol binds ERα with its phenol 3-hydroxyl group displaced by 0.05 Å relative to estradiol, and with rings A and B occupying non-coincident positions in the ligand-binding pocket [4]. Isoestradiol 3-benzoate, bearing the benzoyl ester at the 3-position, provides a tool for crystallographic or cryo-EM studies examining how A-ring modifications and altered B/C ring junction geometry affect ERα conformational states and co-regulator recruitment. Estradiol 3-benzoate (CAS 50-50-0) cannot substitute for this purpose, as its 8β-configuration produces a distinct binding pose [4].

Analytical Reference Standard for Stereochemical Purity

With a melting point of 190 °C and a molecular formula C₂₅H₂₈O₃ (MW 376.5) [5], isoestradiol 3-benzoate is distinguishable from estradiol 3-benzoate (CAS 50-50-0, mp ~191–196 °C) and 17α-estradiol 3-benzoate (CAS 6045-53-0) by chromatographic and spectroscopic methods. Quality control laboratories requiring a certified reference material for HPLC method development, impurity profiling, or forensic identification of specific estradiol ester stereoisomers should procure CAS 6011-90-1 as an authenticated standard. Its unique 8α-configuration ensures unambiguous peak assignment in stereoisomer separation protocols [5].

Quote Request

Request a Quote for Isoestradiol 3-benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.